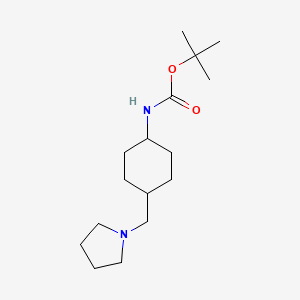
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is a synthetic organic compound with the molecular formula C16H30N2O2 It is characterized by a tert-butyl group, a trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl moiety, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(pyrrolidin-1-ylmethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions, usually around 85°C. The process involves the dropwise addition of pyrrolidine to the reaction mixture, followed by heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and composition of the final product .
化学反応の分析
Types of Reactions
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter receptors .
類似化合物との比較
Similar Compounds
- Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate
- Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate
- Tert-butyl trans-4-(methyl)cyclohexylcarbamate
Uniqueness
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is unique due to the presence of the pyrrolidine ring, which enhances its binding affinity and specificity for certain molecular targets.
特性
CAS番号 |
1356953-45-1 |
|---|---|
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC名 |
tert-butyl N-[4-(pyrrolidin-1-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-8-6-13(7-9-14)12-18-10-4-5-11-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
InChIキー |
MSEQZQUQJNSYIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















